3-(3-Methylbutyl)piperidin-2-one
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Overview
Description
3-(3-Methylbutyl)piperidin-2-one is a chemical compound with the CAS Number: 1567031-45-1 . It has a molecular weight of 169.27 . The IUPAC name for this compound is 3-isopentylpiperidin-2-one . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of piperidin-2-one derivatives, such as this compound, has been a subject of interest in recent years . For instance, an asymmetric synthesis of N-protected 3-methylpiperidin-2-one from commercially available D-plenylglycinol and delta-valerolactone has been reported . The process involves alkylation, during which the hydroxyl group can be protected or unprotected, leading to a different diastereomeric excess of the compound .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of this compound would include a piperidin-2-one core with a 3-methylbutyl group attached .Chemical Reactions Analysis
Piperidines, including this compound, are important synthetic fragments for designing drugs . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Aromatase Inhibitors and Cancer Research
Research has demonstrated the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis, showing promise in the treatment of hormone-dependent breast cancer. These compounds, including variations of the 3-(3-Methylbutyl)piperidin-2-one structure, exhibited stronger inhibition of human placental aromatase compared to traditional treatments, highlighting their potential in cancer research and therapy (Hartmann & Batzl, 1986).
Molecular Structure and Spectroscopy
Studies on substituted piperidin-4-one derivatives, closely related to this compound, have provided insights into their molecular structure, stereochemistry, and biological activities. These investigations involve spectral analysis and X-ray crystallography to understand the compounds' configurations and potential interactions with biological targets, such as bacteria and fungi, showcasing their relevance in developing new pharmaceuticals (Savithiri et al., 2014).
Corrosion Inhibition
Piperidine derivatives have been evaluated for their adsorption and corrosion inhibition properties on iron surfaces, contributing to materials science. Quantum chemical calculations and molecular dynamics simulations have been employed to understand these compounds' efficiency in protecting metals against corrosion, revealing their potential in industrial applications (Kaya et al., 2016).
Synthetic Methodologies
Research into the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound structurally related to this compound, highlights the development of new synthetic methodologies. These approaches facilitate the production of key intermediates for pharmaceuticals, demonstrating the chemical versatility and application of piperidine derivatives in synthetic organic chemistry (Fleck et al., 2003).
Fluorescent Materials
The development of highly fluorescent 3,5-disubstituted 2,6-dicyanoanilines via domino annulation of α-enolicdithioesters with malononitrile, involving piperidine derivatives, underscores their application in creating fluorescent materials. This research opens avenues for designing novel optical and electronic devices (Ramulu et al., 2013).
Safety and Hazards
Future Directions
Piperidine derivatives, including 3-(3-Methylbutyl)piperidin-2-one, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal agents, and more . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new therapeutic applications of these compounds .
Properties
IUPAC Name |
3-(3-methylbutyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)5-6-9-4-3-7-11-10(9)12/h8-9H,3-7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWFITDWOHZDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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